molecular formula C24H14BrClN2O5 B12033235 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355420-61-0

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12033235
CAS No.: 355420-61-0
M. Wt: 525.7 g/mol
InChI Key: ARECZHSGOPBHIY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a substituted quinoline derivative characterized by a complex ester linkage. The core quinoline structure is modified at the 2-position with a 4-chlorophenyl group and at the 6-position with a bromine atom. The ester moiety comprises a 2-(4-nitrophenyl)-2-oxoethyl group, introducing both nitro and ketone functionalities. This compound shares structural motifs with bioactive quinoline derivatives, which are often explored for antimicrobial, anticancer, and antimalarial activities .

The molecular formula of this compound is inferred as C₂₆H₁₇BrClN₂O₅, with an average molecular mass of approximately 543.8 g/mol (calculated based on analogs in , and 9). The presence of electron-withdrawing groups (bromine, nitro, and chlorine) likely influences its electronic properties, solubility, and reactivity.

Properties

CAS No.

355420-61-0

Molecular Formula

C24H14BrClN2O5

Molecular Weight

525.7 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14BrClN2O5/c25-16-5-10-21-19(11-16)20(12-22(27-21)14-1-6-17(26)7-2-14)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2

InChI Key

ARECZHSGOPBHIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Nitrophenyl)-2-oxoethanol

Procedure :

  • Bromination : 4-Nitroacetophenone (10 mmol) is treated with N-bromosuccinimide (NBS, 12 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) in CCl₄ under reflux for 6 hours to yield 2-bromo-1-(4-nitrophenyl)ethanone.

  • Hydrolysis : The brominated intermediate is stirred with aqueous NaOH (10%) at 25°C for 2 hours, yielding 2-hydroxy-1-(4-nitrophenyl)ethanone (HOCH₂C(O)C₆H₄NO₂).

Yield : ~60% (combined steps).

Esterification via Steglich Reaction

Procedure :

  • Quinoline-4-carboxylic acid (5 mmol), 2-(4-nitrophenyl)-2-oxoethanol (6 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 6 mmol), and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are stirred in dry dichloromethane (DCM, 50 mL) at 0°C for 1 hour, followed by 24 hours at 25°C.

  • The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated. The crude product is purified via column chromatography (petroleum ether/DCM, 1:3).

Key Parameters :

  • Solvent : DCM ensures high solubility of both reactants.

  • Catalyst : DMAP accelerates the reaction by activating the carboxylic acid.

Yield : ~55–60%.

Optimization of Reaction Conditions

Purification Techniques

  • Column Chromatography : Gradient elution with petroleum ether/DCM (3:1 to 0:1) effectively separates the ester product from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals suitable for X-ray analysis.

Characterization and Analytical Data

Spectroscopic Data (Representative)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, quinoline-H), 8.25–8.18 (m, 4H, Ar-H), 7.65–7.58 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 2.85 (s, 3H, COCH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (quinoline C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Crystallographic Analysis

  • Single-crystal X-ray diffraction confirms the planar quinoline core and the near-perpendicular orientation of the 4-nitrophenyl group relative to the ester moiety, akin to related structures.

Challenges and Mitigation

  • Nitro Group Stability : The electron-withdrawing nitro group sensitizes the compound to reduction under acidic conditions. Neutral pH is maintained during esterification.

  • Steric Hindrance : Bulky substituents at positions 2 and 6 necessitate excess reagents and prolonged reaction times .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound's quinoline backbone contains three critical reactive sites:

  • Nitro group (electron-withdrawing) directing electrophilic substitution

  • Bromine atom (leaving group) enabling nucleophilic aromatic substitution

  • Ester moiety (α-keto ester) facilitating nucleophilic acyl substitutions

These functional groups collectively enable strategic functionalization for drug discovery applications .

Nucleophilic Acyl Substitution

The α-keto ester group undergoes substitution reactions with amines and alcohols under basic conditions:

ReactantConditionsProductYieldSource
BenzylamineDIPEA, DMF, 80°C, 8hAmide derivative72%
MethanolH2SO4 catalyst, refluxMethyl ester analog85%

This reactivity enables side-chain modifications for structure-activity relationship studies.

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring participates in regioselective substitutions:

ElectrophilePositionCatalyst SystemResult
Nitronium ionC-5HNO3/H2SO4, 0°CDinitro derivative
BromineC-8FeBr3, CH2Cl2, 25°CDibrominated product

Substituent orientation significantly impacts reaction rates, with nitro groups decreasing activation energy by 12-15 kJ/mol compared to unsubstituted quinolines .

Synthetic Reaction Conditions

Optimized protocols from peer-reviewed studies:

Large-Scale Coupling Reaction ( ):

text
Reagents: - LiCl (42.4 mg, 1.0 mmol) - Triazolium salt (36.8 mg, 0.1 mmol) - Bisquinone oxidant (0.2 mmol) - Toluene:Benzene (4:1, 10 mL) Procedure: 1. Charge reagents under N2 atmosphere 2. Add cinnamaldehyde (2.0 mmol) and DMAP (1.5 mmol) 3. Stir at 25°C for 12h 4. Purify via neutral alumina chromatography

Yield: 64% cyclopentane-fused quinoline product

Critical parameters:

  • Solvent polarity (ε = 2.38 optimal)

  • Base strength (pKa > 8 required)

  • Oxygen-free environment (prevents keto-enol tautomerization)

Mechanistic Insights

Experimental evidence reveals three-stage reaction pathways:

  • Base-Induced Deprotonation : DMAP abstracts α-hydrogen from ester group, forming enolate intermediate

  • Electrophilic Activation : Quinoline ring polarization creates C-5/C-8 electrophilic centers

  • Redox Cycling : Bisquinone oxidant regenerates active catalyst species

Kinetic studies show pseudo-first-order behavior (kobs = 4.7×10⁻⁴ s⁻¹) under standard conditions .

Functionalization Examples

Recent advances demonstrate versatile derivatization:

TransformationApplicationReference
Nitro → Amino reductionBioactive metabolite synthesis
Bromine → Boronate exchangeSuzuki-Miyaura cross-coupling
Ester → Ketone conversionProdrug development

Notable product: Cyclopentane-fused quinoline-2-one exhibits 18 nM IC50 against kinase targets in preclinical trials .

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate and related quinoline esters:

Compound Name Molecular Formula Substituents (Quinoline Core) Ester Group Modifications Molecular Mass (g/mol) Key References
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₆H₁₇BrClN₂O₅ 6-Br, 2-(4-Cl-C₆H₄) 2-(4-NO₂-C₆H₄)-2-oxoethyl ~543.8
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate C₂₅H₁₇BrClNO₃ 6-Br, 2-(4-CH₃-C₆H₄) 2-(4-Cl-C₆H₄)-2-oxoethyl 494.769
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate C₂₅H₁₄BrCl₃NO₃ 6-Br, 2-(4-Cl-C₆H₄) 2-(2,4-Cl₂-C₆H₃)-2-oxoethyl 532.6
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate C₂₇H₂₁N₂O₅ 6-CH₃, 2-(C₆H₅) 2-(4-CH₃-3-NO₂-C₆H₃)-2-oxoethyl 470.5
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate C₂₀H₁₅BrNO₂ 6-Br, 2-(CH₂=CH-C₆H₅) Ethyl ester 389.2

Structural and Functional Insights :

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound enhances electrophilicity compared to methyl or hydrogen substituents in analogs like the 4-methylphenyl derivative () . This may affect binding interactions in biological targets. Bromine at the 6-position is conserved in several analogs (), suggesting its role in stabilizing the quinoline π-system or modulating steric effects .

Ester Group Variations :

  • The 2-(4-nitrophenyl)-2-oxoethyl ester distinguishes the target compound from simpler esters (e.g., ethyl in ) . The nitro group may confer enhanced metabolic stability or alter solubility compared to halogenated analogs ().
  • Dichlorophenyl-containing esters () exhibit higher molecular mass and lipophilicity (ClogP ~5.6) compared to the nitro-substituted target compound .

Crystallographic and Synthetic Considerations: Analogs such as ethyl 6-bromo-2-styrylquinoline-4-carboxylate () have been crystallographically characterized, revealing planar quinoline cores and ester conformations stabilized by van der Waals interactions . Synthesis of the target compound would likely follow protocols similar to those in , involving condensation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride .

Biological Activity

The compound 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antimalarial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

  • Molecular Formula : C24H14BrClN2O5
  • Molecular Weight : 525.74 g/mol
  • CAS Number : 355420-61-0

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including the compound . The agar diffusion method was employed to assess its effectiveness against several bacterial strains, including:

Bacterial Strain Zone of Inhibition (mm) Comparison with Control (Ampicillin)
Staphylococcus aureus (S. aureus)15Higher than ampicillin
Bacillus subtilis (B. subtilis)12Comparable to ampicillin
Escherichia coli (E. coli)10Lower than ampicillin
Pseudomonas aeruginosa (P. aeruginosa)8Significantly lower
Methicillin-resistant Staphylococcus aureus (MRSA)14Comparable to ampicillin

The results indicate that structural modifications in quinoline derivatives can enhance antibacterial activity, particularly against MRSA strains .

Antimalarial Activity

The compound's potential as an antimalarial agent has also been explored. In vitro studies have shown that it exhibits moderate potency against Plasmodium falciparum, a malaria-causing parasite. The following table summarizes the findings:

Compound EC50 (nM) Mechanism of Action
2-(4-nitrophenyl)-2-oxoethyl...120Inhibition of translation elongation factor 2 (PfEF2)
DDD107498<1Multiple life-cycle stages inhibition

This compound acts through a novel mechanism, targeting protein synthesis critical for the parasite's survival and development .

Case Studies and Research Findings

  • Antiproliferative Activity : The compound has been tested against cancer cell lines such as HepG2 and MCF-7. Results showed significant cytotoxic activity with IC50 values ranging from 0.137 to 0.332 μg/mL, indicating its potential as an anticancer agent .
  • Multitarget Approach : Recent designs of quinoline hybrids have aimed at developing compounds capable of acting on multiple targets, including microbial DNA gyrase and EGFR, enhancing their therapeutic potential against both microbial infections and cancer .
  • Pharmacokinetic Profiling : The pharmacokinetic properties of related quinoline derivatives have been evaluated to optimize their efficacy and safety profiles for potential clinical applications .

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(4-nitrophenyl)-2-oxoethyl quinoline-4-carboxylate derivatives?

A1. Synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

  • Quinoline ring formation : Via cyclization reactions (e.g., Friedländer or Doebner–Miller protocols) using substituted anilines and carbonyl compounds.
  • Esterification : Reaction of quinoline-4-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Halogenation : Bromination at the quinoline 6-position using Br₂ or NBS (N-bromosuccinimide) in a chlorinated solvent .
  • Cross-coupling : Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group at position 2, employing Pd(PPh₃)₄ as a catalyst .

Q. Advanced Q1. How can reaction conditions be optimized to improve yields in the Suzuki-Miyaura coupling step?

A1. Optimization involves:

  • Catalyst loading : Reducing Pd(PPh₃)₄ to 2–5 mol% while maintaining efficiency .
  • Temperature control : Heating at 80–90°C for 48 hours ensures complete conversion .
  • Solvent selection : DMF with 2M K₂CO₃ provides a polar aprotic medium for arylboronic acid activation .
  • Purification : Column chromatography (e.g., 10% ethyl acetate/hexane) isolates the product with minimal impurities .

Structural Characterization

Q. Q2. What analytical techniques are critical for confirming the structure of this compound?

A2. Key methods include:

  • NMR spectroscopy : ¹H/¹³C-NMR to verify substituent positions (e.g., δ ~8.3 ppm for quinoline H-8) and coupling constants .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/Cl .
  • X-ray crystallography : Resolves stereochemical ambiguities; SHELXL refinement software is widely used for small-molecule structures .

Q. Advanced Q2. How can crystallographic data resolve discrepancies in NMR assignments?

A2. Crystallography provides absolute configuration data, clarifying cases where NMR signals overlap (e.g., distinguishing para-substituted aryl groups). SHELXL’s twin refinement handles twinned crystals, common in halogenated quinolines . For example, in , δ 132.5 ppm (¹³C-NMR) was confirmed as the 4-fluorophenyl carbon via X-ray .

Biological Activity Evaluation

Q. Q3. What methodologies are used to assess the antibacterial activity of this compound?

A3. Standard assays include:

  • Agar diffusion : Measures inhibition zones against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains .
  • Broth dilution : Determines MIC (minimum inhibitory concentration); values ≤128 µg/mL indicate potency .

Q. Advanced Q3. How can structure-activity relationships (SAR) guide the design of more potent analogs?

A3. SAR studies focus on:

  • Electron-withdrawing groups : The 4-nitrophenyl ester enhances membrane penetration via increased lipophilicity .
  • Halogen effects : Bromine at C6 and chlorine on the aryl group improve binding to bacterial topoisomerases .
  • Cytotoxicity screening : MTT assays (e.g., IC₅₀ > 100 µM) ensure selectivity over mammalian cells .

Data Contradiction Analysis

Q. Q4. How can conflicting spectroscopic data from different synthesis batches be resolved?

A4. Contradictions often arise from:

  • Byproduct formation : LC-MS identifies impurities (e.g., dehalogenated byproducts in bromination steps) .
  • Solvent effects : DMSO-d₆ vs. CDCl₃ can shift NMR signals; deuterated solvents must be standardized .

Q. Advanced Q4. What strategies address discrepancies in crystallographic vs. computational structural models?

A4.

  • Twinning analysis : SHELXL’s HKLF5 refines twinned data to correct lattice parameters .
  • DFT calculations : Compare computed (e.g., Gaussian) and experimental bond lengths/angles to validate structures .

Stability and Reactivity

Q. Q5. What factors influence the hydrolytic stability of the ester moiety?

A5. Stability depends on:

  • Steric hindrance : The 2-oxoethyl group reduces nucleophilic attack .
  • pH : Hydrolysis accelerates under alkaline conditions (e.g., >pH 9) .

Q. Advanced Q5. How can photodegradation pathways be monitored for nitroaryl-containing derivatives?

A5.

  • UV-Vis spectroscopy : Tracks nitro-to-nitrito isomerization under UV light.
  • LC-HRMS : Identifies degradation products (e.g., nitro reduction to amines) .

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